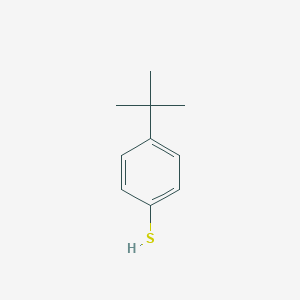

4-tert-Butylthiophenol

Descripción general

Descripción

4-tert-Butylthiophenol is an organic compound characterized by a thiophene ring attached to a tert-butyl group and a hydroxyl group. This molecular structure imparts stability and reactivity to the compound. It is sparingly soluble in water but dissolves well in organic solvents such as ethanol, methanol, and ether. The compound is known for its distinct thiol-like odor, making it valuable in fragrance development and odorant additives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-tert-Butylthiophenol can be synthesized through various methods. One common synthetic route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with a thiolating agent. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the reaction of 4-tert-butylbenzenesulfonyl chloride with sodium sulfide or other thiolating agents. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Butylthiophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Halogenated or alkylated thiophenol derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-tert-Butylthiophenol serves as an important intermediate in organic synthesis. It is utilized in the production of various chemicals, including:

- Agrochemicals : It plays a role in synthesizing pesticides and herbicides.

- Pharmaceuticals : The compound is involved in drug development processes, particularly in creating compounds with potential therapeutic effects.

- Fragrances : Its distinct odor makes it valuable for use in perfumes and odorant additives.

Biological Research

Research indicates that this compound exhibits potential biological activities:

- Interaction with Biomolecules : Studies have shown that this compound can interact with estrogen receptors, suggesting potential implications in endocrine disruption and toxicological assessments .

- Microbial Degradation : Certain bacterial strains, such as Sphingobium fuliginis, have been identified to utilize this compound as a sole carbon source, demonstrating its biodegradability and potential environmental applications .

Material Science

In material science, this compound is used for:

- Self-Assembled Monolayers (SAMs) : It can form SAMs on gold surfaces, which are important for modifying surface properties such as wettability .

- Nanotechnology : The compound has been studied for its role in the stabilization of metal nanoclusters, influencing their electronic properties and enhancing their application in sensors and diagnostics .

Photochemistry and Electrochemistry

This compound has notable applications in photochemical processes:

- Photosynthesis Mimicry : It has been utilized to convert quinones to quinols under visible light, mimicking natural photosynthetic processes .

- Electrochemiluminescence (ECL) : Research indicates that the presence of this compound can affect the ECL signals of metal nanoclusters, which could lead to advancements in sensing technologies .

Environmental Applications

The compound's ability to degrade under certain conditions makes it significant for environmental remediation:

- Photocatalytic Degradation : Studies have demonstrated that this compound can be degraded using photocatalysts like Fe-doped TiO2 nanoparticles under UV light, achieving high removal efficiencies .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Agrochemicals, Pharmaceuticals, Fragrances | Intermediate for various chemical reactions |

| Biological Research | Interaction with estrogen receptors | Potential endocrine disruptor |

| Material Science | Self-Assembled Monolayers | Modifies surface properties; used in nanotechnology |

| Photochemistry | Photosynthesis mimicry | Converts quinones to quinols |

| Electrochemistry | Affects ECL signals | Influences performance of metal nanoclusters |

| Environmental Applications | Photocatalytic degradation | Effective removal using Fe-doped TiO2 |

Case Studies

- Microbial Utilization :

- Photocatalytic Efficiency :

- Electrochemical Properties :

Mecanismo De Acción

The mechanism of action of 4-tert-Butylthiophenol involves its interaction with molecular targets and pathways. In photochemistry, it mimics the function of quinone pools in photosynthesis by converting quinones to quinols under visible light. This highlights its potential role in harnessing light energy for chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 4-tert-Butylbenzenethiol

- 4-Isopropylbenzenethiol

- 2-Naphthalenethiol

- 4-Methylbenzenethiol

- 4-tert-Butylbenzyl mercaptan

- Benzyl mercaptan

- 2-Methyl-2-propanethiol

- 2-Phenylethanethiol

- Thiophenol

- Triphenylmethanethiol

Uniqueness

4-tert-Butylthiophenol is unique due to its specific molecular structure, which imparts distinct stability and reactivity. Its thiol-like odor and solubility in organic solvents make it valuable in fragrance development and organic synthesis. Additionally, its versatility in undergoing various chemical reactions and its applications in multiple industries highlight its uniqueness compared to similar compounds .

Actividad Biológica

4-tert-Butylthiophenol (4-t-BT) is a compound derived from thiophenol, characterized by a tert-butyl group attached to the aromatic ring. It is widely used in various industrial applications, including as a precursor for chemical synthesis and in the production of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial due to its potential environmental impact and implications for human health.

This compound has the molecular formula C10H14S and a molecular weight of approximately 170.29 g/mol. Its structure features a thiol group (-SH) that contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Endocrine Disruption : Research indicates that 4-t-BT exhibits estrogenic properties, activating estrogen receptors in both fish and mammalian cells. This activation leads to significant physiological changes, including vitellogenin induction, feminization of gonadal ducts, and alterations in secondary sex characteristics in exposed fish populations .

- Aquatic Toxicity : Studies demonstrate that exposure to 4-t-BT can result in adverse effects on aquatic organisms. For instance, a sex ratio biased towards females was observed in certain fish species after exposure, alongside reduced reproduction rates and growth metrics .

- Microbial Degradation : Certain bacterial strains, such as Sphingobium fuliginis, have been identified that can utilize 4-t-BT as a carbon source, effectively degrading it through metabolic pathways. This degradation process involves the conversion of 4-t-BT into less harmful metabolites, highlighting potential bioremediation applications .

Endocrine Disruption Studies

A comprehensive study conducted on various fish species revealed that exposure to 4-t-BT led to significant endocrine disruption. Key findings include:

- Vitellogenin Induction : Increased levels of vitellogenin were observed in male fish exposed to 4-t-BT, indicating estrogenic activity.

- Feminization Effects : Histological examinations showed feminization of gonadal tissues and disruptions in normal reproductive functions .

- Population-Level Impacts : The observed effects suggested potential long-term impacts on fish populations, including altered sex ratios and reproductive success.

Microbial Utilization

The isolation of Sphingobium fuliginis strains capable of degrading 4-t-BT has implications for environmental remediation:

- Degradation Pathway : The bacteria metabolize 4-t-BT via hydroxylation to form 4-tert-butylcatechol, which is further degraded through meta-cleavage pathways.

- Efficiency : Strain TIK-1 demonstrated the ability to completely degrade 1.0 mM of 4-t-BT within 12 hours under controlled laboratory conditions .

Data Tables

| Biological Activity | Observations/Results |

|---|---|

| Estrogenic Activity | Vitellogenin induction; feminization effects in fish |

| Aquatic Toxicity | Reduced reproduction; biased sex ratios |

| Microbial Degradation | Complete degradation by Sphingobium fuliginis |

Case Study 1: Estrogenic Effects on Fish

A study focusing on the effects of 4-t-BT on three different fish species demonstrated consistent endocrine disruption across all tested organisms. The results included:

- Significant increases in vitellogenin levels.

- Observed feminization in male specimens.

- Long-term population impacts due to skewed sex ratios.

Case Study 2: Bioremediation Potential

Research on Sphingobium fuliginis highlighted its potential for bioremediation:

- The strain was able to utilize 4-t-BT effectively, indicating a viable method for reducing environmental concentrations of this compound.

- Metabolic pathways were elucidated using gas chromatography-mass spectrometry, showcasing the breakdown products formed during degradation.

Propiedades

IUPAC Name |

4-tert-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXBFFHXJDZGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048196 | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-68-1 | |

| Record name | 4-tert-Butylthiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylthiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylthiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ME8YQH3TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-tert-Butylbenzenethiol?

A1: The molecular formula of 4-tert-Butylbenzenethiol is C10H14S, and its molecular weight is 166.28 g/mol.

Q2: What spectroscopic techniques are typically employed for characterizing 4-tert-Butylbenzenethiol?

A2: Researchers commonly utilize various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to characterize 4-tert-Butylbenzenethiol. These techniques provide valuable information about the compound's structure, purity, and composition. [, , ]

Q3: How does the presence of the tert-butyl group in 4-tert-Butylbenzenethiol influence its stability and compatibility with other materials?

A3: The bulky tert-butyl group in 4-tert-Butylbenzenethiol introduces steric hindrance, which can impact its interactions with other molecules and surfaces. This steric effect can influence its packing in the solid state, potentially affecting its melting point and volatility. Additionally, the electron-donating nature of the tert-butyl group can influence the electron density of the thiol group, potentially affecting its reactivity in chemical reactions and interactions with metal surfaces. [, , ]

Q4: What is the role of 4-tert-Butylbenzenethiol in ligand exchange reactions involving gold nanoclusters?

A4: 4-tert-Butylbenzenethiol acts as a ligand in ligand-exchange reactions with gold nanoclusters. Its bulky nature and ability to coordinate with gold atoms enable it to displace existing ligands and induce structural transformations in these nanoclusters, leading to the formation of new nanoclusters with distinct properties. [, , ]

Q5: Can you elaborate on the specific transformations observed in gold nanoclusters upon ligand exchange with 4-tert-Butylbenzenethiol?

A5: Research has shown that reacting [Au25(SC2H4Ph)18]− with 4-tert-Butylbenzenethiol yields [Au23(SPh-tBu)17]0. Similarly, introducing 4-tert-Butylbenzenethiol to a solution of Au38(SCH2CH2Ph)24 nanoclusters results in the formation of Au36(TBBT)24 nanoclusters through a disproportionation mechanism. These transformations highlight the significant influence of ligand exchange on the size and structure of gold nanoclusters. [, ]

Q6: How is computational chemistry employed in studying 4-tert-Butylbenzenethiol and its interactions?

A6: Computational chemistry techniques like Density Functional Theory (DFT) are invaluable in understanding the electronic structure, optical properties, and reactivity of 4-tert-Butylbenzenethiol. For example, DFT simulations help interpret the optical absorption features of gold nanoclusters like Au36(TBBT)24, providing insights into the influence of 4-tert-Butylbenzenethiol on their electronic properties. [, ]

Q7: Are there any specific applications of 4-tert-Butylbenzenethiol in material science?

A7: Yes, 4-tert-Butylbenzenethiol is used in creating self-assembled monolayers (SAMs) on gold surfaces. [] These SAMs are valuable in modifying surface properties like wettability. For instance, researchers have demonstrated reversible photoswitchable wettability in multilayered films incorporating 4-tert-Butylbenzenethiol, paving the way for applications in sensors and microfluidic devices. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.